2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene) with multiple functional groups. Key structural elements include:
- A hydroxymethyl group at position 11, enhancing solubility and hydrogen-bonding capacity.
- A thioether-linked acetamide side chain at position 7, terminated by an N-(3-methylphenyl) group, which may influence receptor binding specificity.
Its structural analogs, such as the 2-methylphenyl variant (CAS 867040-59-3), have been cataloged in chemical databases .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-5-4-6-20(11-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-7-9-21(35-3)10-8-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUAZUUYUIGYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxymethyl and methoxyphenyl groups: These functional groups can be introduced via nucleophilic substitution or addition reactions.
Thioether formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Medicine
The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
The compound’s closest analog, 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 867040-59-3), differs only in the position of the methyl group on the terminal phenyl ring (2-methyl vs. 3-methyl). This minor structural change can significantly alter:
- Binding Affinity : Meta-substitution (3-methyl) may improve steric compatibility with hydrophobic pockets in target proteins compared to ortho-substitution (2-methyl).
- Metabolic Stability : The 3-methyl group could reduce susceptibility to cytochrome P450-mediated oxidation compared to the 2-methyl analog .
Functional Group Comparisons
- Thioether vs.
- Hydroxymethyl vs. Carboxylic Acid : Substituting the hydroxymethyl group with a carboxylic acid (as seen in some tricyclic derivatives) could enhance ionic interactions but reduce cell permeability due to increased polarity .
Bioactivity Profiles
While direct bioactivity data for the target compound are unavailable, insights can be inferred from related studies:
- Ferroptosis Induction: Thioacetamide derivatives have been implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC). The sulfanyl group in the target compound may act as a redox-active moiety, similar to FINs (ferroptosis-inducing agents) described in pharmacological studies .
- Antimicrobial Potential: Marine actinomycete-derived tricyclic compounds with analogous heterocyclic frameworks exhibit antimicrobial activity. The 4-methoxyphenyl group in the target compound may enhance membrane penetration, a critical factor in antimicrobial efficacy .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | 2-Methylphenyl Analog (CAS 867040-59-3) | Hypothetical Carboxylic Acid Analog |
|---|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₄S | C₃₀H₂₉N₃O₄S | C₃₀H₂₇N₃O₅S |
| Molecular Weight (g/mol) | 551.64 | 551.64 | 565.63 |
| LogP (Predicted) | 3.8 | 3.5 | 2.1 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Key Functional Groups | 4-methoxyphenyl, hydroxymethyl | 4-methoxyphenyl, hydroxymethyl | 4-methoxyphenyl, carboxylic acid |
Table 2: Hypothetical Bioactivity Comparison
Research Findings and Implications
- Synthetic Accessibility : The compound’s complexity necessitates advanced crystallization techniques, as described in SHELX-based structural refinement methodologies .
- Therapeutic Potential: Its structural resemblance to ferroptosis-inducing agents and marine antimicrobials highlights dual therapeutic avenues, though in vitro and in vivo validation is required .
- Structure-Activity Relationship (SAR) : The 3-methylphenyl group may confer superior target selectivity compared to the 2-methyl analog, aligning with trends in meta-substituted pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
